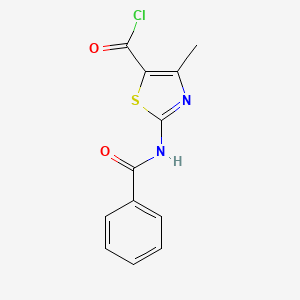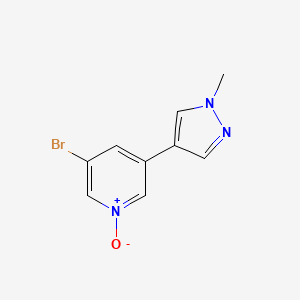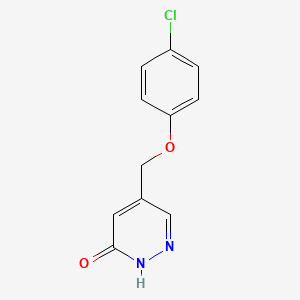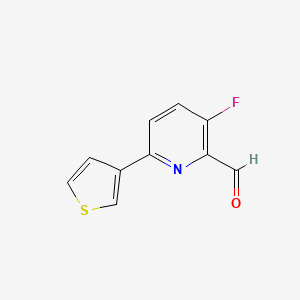![molecular formula C13H18N2O B8385476 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8385476.png)
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
概要
説明
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This particular compound features a benzimidazole core with an ethylpropyl and a methyl group attached, which may influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the reaction of o-phenylenediamine with 1-ethylpropyl carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
化学反応の分析
Types of Reactions
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one
- 7-(1-Methylpropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 7-(1-Ethylbutyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylpropyl group may enhance its lipophilicity and ability to interact with lipid membranes, potentially affecting its pharmacokinetics and pharmacodynamics.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
3-methyl-4-pentan-3-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H18N2O/c1-4-9(5-2)10-7-6-8-11-12(10)15(3)13(16)14-11/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChIキー |
XTEISFYIOZPTDR-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=C2C(=CC=C1)NC(=O)N2C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
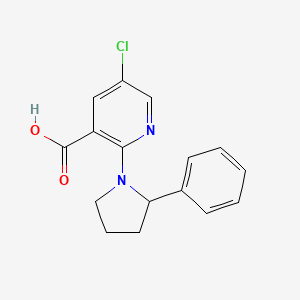
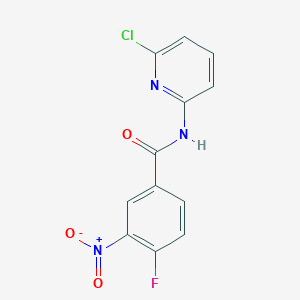
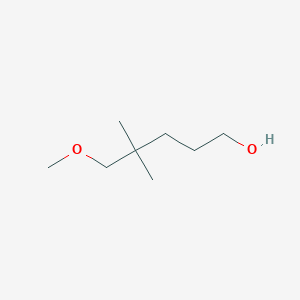
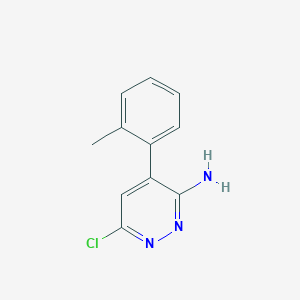
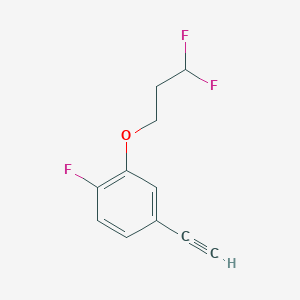
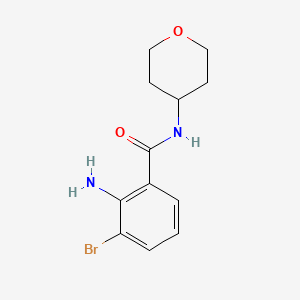
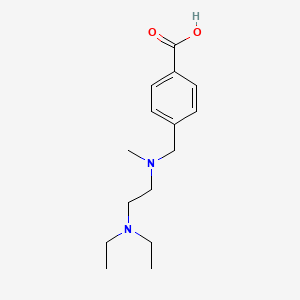
![[2-(Chloromethyl)allyl]phenyl sulfone](/img/structure/B8385441.png)
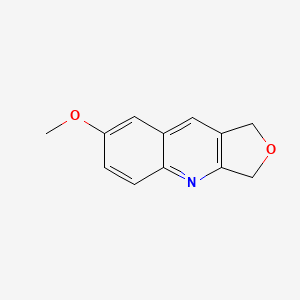
![2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol](/img/structure/B8385464.png)
